N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Description
N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a pyridine ring, an isoquinoline moiety, and a carboxamide group
Properties
IUPAC Name |
N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-12-17(22)21-9-6-13-2-3-16(10-15(13)11-21)20-18(23)14-4-7-19-8-5-14/h2-5,7-8,10H,6,9,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHQOGOVVCPGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methylsulfanylacetyl Group: The methylsulfanylacetyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Coupling with Pyridine-4-carboxamide: The final step involves coupling the isoquinoline derivative with pyridine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Nitrated or halogenated pyridine derivatives
Scientific Research Applications
N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxamide: A simpler analog that lacks the isoquinoline and methylsulfanylacetyl groups.
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Thiazole Derivatives: Compounds with a thiazole ring instead of the isoquinoline moiety.
Uniqueness
N-[2-(2-methylsulfanylacetyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is unique due to its combination of a pyridine ring, an isoquinoline moiety, and a methylsulfanylacetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
